molecular formula C15H9Cl3N2O2S B14374640 1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione CAS No. 88634-99-5

1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B14374640
CAS No.: 88634-99-5
M. Wt: 387.7 g/mol
InChI Key: WIGFOGCTNKDXHU-UHFFFAOYSA-N
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Description

1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a phenyl group and a trichloromethylsulfanyl substituent, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of anthranilic acid with isocyanates to form quinazolinone intermediates, which are then further functionalized .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions can be employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines . Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s bioactivity .

Scientific Research Applications

1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes or receptors, modulating their activity. The trichloromethylsulfanyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties . Molecular docking studies can provide insights into the compound’s interactions with biological targets, revealing potential pathways involved in its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione is unique due to the presence of the trichloromethylsulfanyl group, which can impart distinct chemical and biological properties. This differentiates it from other quinazoline derivatives and may enhance its potential as a therapeutic agent .

Properties

CAS No.

88634-99-5

Molecular Formula

C15H9Cl3N2O2S

Molecular Weight

387.7 g/mol

IUPAC Name

1-phenyl-3-(trichloromethylsulfanyl)quinazoline-2,4-dione

InChI

InChI=1S/C15H9Cl3N2O2S/c16-15(17,18)23-20-13(21)11-8-4-5-9-12(11)19(14(20)22)10-6-2-1-3-7-10/h1-9H

InChI Key

WIGFOGCTNKDXHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)SC(Cl)(Cl)Cl

Origin of Product

United States

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